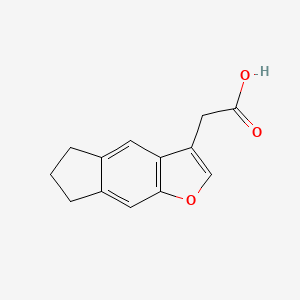

(6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid

Description

Significance of the Indacene and Indeno[5,6-b]furan Ring Systems in Organic Synthesis and Molecular Design

The foundational core of the molecule is derived from s-indacene (B1235719), a polycyclic hydrocarbon composed of fused five- and six-membered rings. The parent s-indacene is of significant interest in materials science due to its electronic properties; computational studies, including NICS-XY scans and Anisotropy of Induced Current Density (ACID) calculations, reveal that the s-indacene core possesses strong antiaromatic character, exhibiting paratropic ring currents. rsc.org This feature is being explored in the design of novel organic semiconductors. rsc.org

When this core is modified to include an oxygen atom, as in the "1-oxa-s-indacene" structure, it forms a type of indeno[5,6-b]furan. This class of heterocyclic compounds has proven to be a valuable scaffold in molecular design and medicinal chemistry. The fusion of an indane component, which provides a rigid and planar structural element, with a furan (B31954) ring creates a compact and conformationally restricted system. researchgate.netfiveable.me This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Researchers have successfully utilized indenofuran scaffolds to develop potent and selective ligands for various biological targets. For example, a series of 1,6-dihydro-2H-indeno[5,4-b]furan derivatives were designed as highly potent and selective agonists for the MT₂ melatonin (B1676174) receptor. nih.gov In another area, tricyclic indeno[5,6-b]furan-imidazole hybrid compounds have been synthesized and evaluated for their antitumor activity against a panel of human tumor cell lines, with some analogues showing greater potency than the established chemotherapy agent cisplatin (B142131) in certain cell lines. researchgate.net The versatility of the indenofuran system allows for systematic structural modifications to optimize pharmacological activity, making it a privileged scaffold in organic synthesis. researchgate.netnih.gov

The Role of the Acetic Acid Moiety in Modulating Molecular Interactions within Novel Chemical Entities

The acetic acid group appended to the indacene scaffold is a crucial modulator of the molecule's chemical properties and its potential interactions with biological systems. As a carboxylic acid, this moiety can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). This dual capacity allows it to form strong and specific hydrogen-bonding interactions with amino acid residues in the active sites of enzymes and receptors. nih.gov Density-functional theory calculations on acetic acid hydrates have shown that the C=O and OH groups are the predominant sites for hydrogen bonding with water, forming stable, cyclic, double H-bonded geometries. nih.gov

This ability to engage in directed intermolecular interactions is a cornerstone of rational drug design. For instance, the carboxylic acid group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), where it often interacts with a key arginine residue in the active site of cyclooxygenase (COX) enzymes. Analogously, the acetic acid portion of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid is poised to serve as a primary binding determinant for a variety of biological targets.

Overview of Academic Research Trajectories for this compound and its Analogues

While specific research on this compound is not extensively detailed in published literature, the research trajectories for its analogues provide a clear indication of the scientific interest in this class of compounds. The general strategy involves using the rigid indacene or indenofuran core as a scaffold and modifying peripheral substituents to achieve a desired biological effect.

A prominent example is the development of inhibitors for the NLRP3 inflammasome, a key component of the innate immune system implicated in a range of inflammatory diseases. nih.gov Researchers developed a series of compounds based on a (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl) scaffold. nih.govresearchgate.net Through systematic chemical optimization focused on improving potency and drug-like properties such as solubility, they identified GDC-2394, a potent and selective NLRP3 inhibitor that advanced into preclinical safety studies. nih.gov This work highlights a clear research trajectory where the indacene core is used to target protein-protein interactions or allosteric sites involved in inflammatory signaling.

Another relevant area of research involves acetic acid derivatives of different heterocyclic cores. For example, (6,7-Diaryldihydropyrrolizin-5-yl)acetic acids have been identified as potent dual inhibitors of both cyclooxygenase (CO) and 5-lipoxygenase (5-LO), two key enzymes in the arachidonic acid cascade that produces inflammatory mediators. researchgate.net In these studies, modifications to the scaffold's aryl substituents allowed for the fine-tuning of inhibitory activity against each enzyme. researchgate.net This suggests that the combination of a rigid core with an acetic acid side chain is a recognized strategy for creating enzyme inhibitors.

The research on these analogues indicates that the likely academic and industrial interest in this compound and similar molecules lies in the discovery of novel modulators for targets in immunology, oncology, and neurobiology.

| Analogue Scaffold | Biological Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| (1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl derivatives | NLRP3 Inflammasome | Led to the discovery of GDC-2394, a potent and selective NLRP3 inhibitor with a suitable preclinical profile. | nih.govresearchgate.net |

| Indeno[5,4-b]furan derivatives | Melatonin Receptors (MT₁/MT₂) | Identified highly potent and selective MT₂ receptor agonists with potential for treating circadian rhythm disorders. | nih.gov |

| Indeno[5,6-b]furan-imidazole hybrids | Antitumor Agent | Some hybrid compounds exhibited potent cytotoxic activity against human tumor cell lines, surpassing cisplatin in some cases. | researchgate.net |

| (6,7-Diaryldihydropyrrolizin-5-yl)acetic acids | Cyclooxygenase (CO) and 5-Lipoxygenase (5-LO) | Developed as potent, well-balanced dual inhibitors of key enzymes in the inflammatory pathway. | researchgate.net |

Delimitation of Research Scope: Focus on Mechanistic Understanding and Pre-clinical Explorations

The current body of research surrounding the this compound scaffold and its close analogues is firmly rooted in the early stages of drug discovery and materials science. The primary focus is on mechanistic understanding and pre-clinical exploration rather than clinical application.

Scientific investigations are centered on several key areas:

Synthetic Chemistry: Developing efficient and versatile synthetic routes to access the core scaffolds and a diverse library of analogues. This includes methods for ring formation and functional group installation. organic-chemistry.orgorganic-chemistry.org

Structure-Activity Relationship (SAR) Studies: Systematically modifying the molecular structure to understand how specific chemical features influence biological activity. The goal is to identify the key determinants of potency, selectivity, and pharmacokinetic properties. The development of the NLRP3 inhibitors, for instance, involved extensive SAR to improve solubility and minimize off-target effects. nih.gov

In Vitro and In Vivo Profiling: Characterizing the activity of new compounds using a battery of biochemical and cell-based assays, followed by evaluation in animal models of disease. This pre-clinical phase aims to establish proof-of-concept for a therapeutic hypothesis and to assess the compound's initial pharmacological profile.

This research scope deliberately excludes clinical aspects such as determining human dosages, administration routes, and detailed safety or adverse effect profiles. The work is foundational, aimed at validating novel molecular scaffolds as potential starting points for the development of future therapeutic agents or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)6-10-7-16-12-5-9-3-1-2-8(9)4-11(10)12/h4-5,7H,1-3,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQRKQKXMFFTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C=C2C1)OC=C3CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

730951-34-5 | |

| Record name | 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Electronic Properties, and Conformational Analysis of 6,7 Dihydro 5h 1 Oxa S Indacen 3 Yl Acetic Acid

Theoretical Elucidation of Electronic Structure and Bonding Characteristics

The electronic architecture of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid is fundamentally governed by the interplay between its constituent fragments: the partially saturated 1-oxa-s-indacene core and the flexible acetic acid side chain. Understanding this interplay is crucial for predicting the molecule's reactivity and potential applications.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For this compound, such calculations would illuminate the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most willing to donate electrons, while the LUMO indicates the area most receptive to accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Property | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | High | Indicates good electron-donating ability. |

| LUMO Energy | Low | Indicates good electron-accepting ability. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| HOMO Localization | Primarily on the 1-oxa-s-indacene core | The core is the likely site of electrophilic attack. |

Note: The values in this table are illustrative and represent expected trends for a molecule of this type based on general principles of computational chemistry.

The s-indacene (B1235719) core is a fascinating structural motif known for its antiaromatic character when fully conjugated, as it possesses 12 π-electrons, fitting the 4n π-electron rule for antiaromaticity. nih.gov Antiaromatic compounds are typically characterized by instability and unique magnetic properties. However, in this compound, the s-indacene core is partially saturated, which significantly alters its electronic nature.

Computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations are commonly used to assess the aromaticity or antiaromaticity of cyclic systems. researchgate.net NICS values calculated at the center of a ring provide a measure of the magnetic shielding or deshielding, with positive values indicating antiaromatic character and negative values suggesting aromaticity.

Table 2: Expected Aromaticity Indicators for the Indacene Core

| Method | Expected Finding | Interpretation |

|---|---|---|

| NICS(0) | Positive values in the five-membered rings | Indicates some degree of antiaromatic character. |

| Bond Length Alternation | Significant alternation in the π-conjugated system | A characteristic feature of antiaromatic systems. |

Note: This table presents expected outcomes from computational analyses based on studies of similar s-indacene derivatives.

Conformational Landscapes and Flexibility via Computational Approaches

Energy minimization calculations can identify the most stable, low-energy conformations of the molecule in a vacuum. For the acetic acid moiety, two primary planar conformations are of interest: the syn and anti forms, defined by the O=C-O-H dihedral angle. nih.gov In the gas phase, the syn conformation is generally more stable due to favorable intramolecular interactions. chemrxiv.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, taking into account temperature and the surrounding environment (e.g., a solvent). In an aqueous environment, the presence of water molecules can stabilize different conformations through hydrogen bonding. bohrium.com MD simulations can reveal the relative populations of different conformers and the timescale of their interconversion. For this compound, simulations in different solvents would be crucial for understanding its behavior in various chemical or biological contexts.

The specific conformation adopted by this compound will directly influence its ability to interact with other molecules. The orientation of the carboxylic acid group is particularly important, as it can act as both a hydrogen bond donor and acceptor. bohrium.com

In the syn conformation, the hydroxyl proton and the carbonyl oxygen are positioned to form specific hydrogen bonding patterns, which may be favorable for dimerization or interaction with certain molecular receptors. The anti conformation, while generally less stable, presents a different spatial arrangement of these functional groups, potentially leading to different intermolecular recognition events. The flexibility of the side chain allows the molecule to adapt its shape to optimize interactions with its environment, a key factor in its chemical and biological activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Computational Modeling and Cheminformatics for 6,7 Dihydro 5h 1 Oxa S Indacen 3 Yl Acetic Acid Analogues

Molecular Docking and Virtual Screening for Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor. This method is instrumental in understanding the molecular basis of drug-target interactions and in screening large libraries of compounds for potential therapeutic activity.

Prediction of Ligand-Receptor Binding Modes and Interaction Fingerprints

Currently, there are no published studies that detail the binding modes of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid with any specific biological receptor. Such a study would involve docking the compound into the active site of a target protein to predict its binding conformation and affinity. The analysis would typically generate an "interaction fingerprint," which is a summary of the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. Without these studies, the specific molecular interactions that could govern the biological activity of this compound remain hypothetical.

Identification of Potential Off-Target Interactions through In Silico Methods

A crucial aspect of drug development is the identification of potential off-target interactions, which can lead to adverse effects. Virtual screening of a compound against a panel of known off-targets (e.g., enzymes, ion channels, and receptors associated with toxicity) is a common in silico approach. However, no such computational off-target profiling for this compound has been reported in the available literature.

Quantitative Structure-Activity Relationship (QSAR) and Ligand Efficiency Studies

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new analogues and for guiding the design of more potent molecules. Ligand efficiency metrics help in the selection of promising lead compounds by normalizing potency for molecular size.

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For this compound, there is a lack of such publicly available datasets of analogues and their corresponding activities. Consequently, no QSAR models have been developed to predict the biological activity of this class of compounds.

Design of Targeted Analogues Based on Computational Insights

Computational insights from molecular docking and QSAR studies are often used to guide the rational design of new analogues with improved activity, selectivity, or pharmacokinetic properties. The absence of foundational computational studies on this compound means that the design of targeted analogues based on such insights has not been documented.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, excluding Toxicity) for In Vitro and In Vivo Research Planning

In silico ADMET prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models are available to predict properties such as intestinal absorption, plasma protein binding, metabolic stability, and routes of excretion.

A systematic in silico ADMET profiling of this compound has not been published. While individual physicochemical properties can be calculated using standard software, a comprehensive study predicting its absorption, distribution, metabolism, and excretion profile is not available. Such a study would be invaluable for planning future in vitro and in vivo experiments.

Biological and Biochemical Investigations of 6,7 Dihydro 5h 1 Oxa S Indacen 3 Yl Acetic Acid: Mechanistic Insights

In Vitro Studies on Enzyme Modulation and Receptor Binding

No specific data from in vitro studies on the modulation of enzymes or receptor binding by (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid are available in the public domain. Research in this area would be necessary to elucidate the compound's potential mechanisms of action at the molecular level.

Inhibition and Activation Kinetics with Purified Enzyme Systems

There are no published studies detailing the inhibition or activation kinetics of this compound with any purified enzyme systems. To understand its potential as an enzyme modulator, kinetic assays would need to be performed to determine parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Ligand-Receptor Affinity and Selectivity Profiling in Cell-Free Assays

Information regarding the ligand-receptor affinity and selectivity profile of this compound is not available. To assess its potential as a therapeutic agent, comprehensive binding assays against a panel of relevant receptors would be required to determine its binding affinity (Kd), and to understand its selectivity for specific receptor subtypes.

Cellular Pathway Perturbation and Signal Transduction Analysis in Defined Cell Lines

There is no available research on the effects of this compound on cellular pathways or signal transduction in defined cell lines. Such studies are crucial for understanding the compound's biological effects at a cellular level.

Impact on Gene Expression and Protein Regulation

No studies have been published that investigate the impact of this compound on gene expression or protein regulation. Techniques such as microarray analysis, RNA sequencing, or proteomic profiling would be necessary to identify any changes in gene or protein expression patterns induced by this compound.

Modulation of Intracellular Signaling Cascades (e.g., phosphorylation events)

The effects of this compound on intracellular signaling cascades, such as phosphorylation events, have not been investigated. Western blotting or other immunoassays targeting key signaling proteins would be required to determine if the compound modulates specific signaling pathways.

Phenotypic Screening for Novel Biological Activities in Research Models

There are no published reports on the phenotypic screening of this compound in any research models to identify novel biological activities. High-throughput screening in various disease models would be a valuable approach to uncover potential therapeutic applications for this compound.

Insufficient Data to Generate Requested Article on this compound

A comprehensive search for scientific literature and research data has revealed a significant lack of available information on the biological and biochemical investigations of the chemical compound this compound. Consequently, it is not possible to generate the detailed and scientifically accurate article as requested in the prompt.

The available information is limited to vendor listings and chemical properties, with no published research on its biological activity, mechanism of action, or effects in biological systems. Attempts to find data on related compounds were also unsuccessful in providing a basis for the requested article's specific focus.

Therefore, to maintain scientific accuracy and avoid the generation of speculative or unsubstantiated content, the request to create an article on the biological and biochemical investigations of this compound cannot be fulfilled at this time. Further research and publication of data on this compound are necessary before a comprehensive and factual article can be written.

An in-depth analysis of the structure-activity and structure-mechanism relationships (SAR/SMR) for derivatives of this compound is crucial for optimizing their biological profiles. This article explores the systematic modifications of this scaffold, focusing on the dihydro-oxa-s-indacene core, the acetic acid side chain, and the influence of stereochemistry on molecular interactions and subsequent biological effects.

Advanced Analytical Methodologies for Research and Purity Assessment of 6,7 Dihydro 5h 1 Oxa S Indacen 3 Yl Acetic Acid

Chromatographic Techniques for Separation, Isolation, and Purity Profiling in Research

Chromatographic techniques are indispensable for the separation of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid from starting materials, byproducts, and degradation products that may arise during its synthesis and storage. These methods are also critical for determining the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any impurities.

A typical reversed-phase HPLC (RP-HPLC) method, which is well-suited for moderately polar compounds, would be the starting point. The development process would involve selecting an appropriate stationary phase, such as a C18 column, and optimizing the mobile phase composition. A mobile phase consisting of an aqueous component (often with a pH-modifying buffer like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in a consistent protonation state) and an organic modifier (such as acetonitrile (B52724) or methanol) is commonly used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape.

Method validation is a critical step to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) guidelines, a validated HPLC method for purity assessment would demonstrate specificity, linearity, accuracy, precision, and robustness.

Table 1: Illustrative HPLC Method Parameters for Analysis of a Bicyclic Heteroaromatic Acetic Acid

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC is generally not feasible. However, derivatization can be employed to convert the non-volatile acetic acid into a more volatile ester derivative.

A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst, or with a more reactive agent such as diazomethane (B1218177) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting ester is significantly more volatile and can be readily analyzed by GC. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion without degradation of the core indacene structure.

Spectroscopic Methods for Confirming Structural Integrity of Synthesized Analogues

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of this compound and its synthesized analogues. Each technique provides unique information about the molecule's connectivity, molecular weight, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be used to confirm its constitution.

¹H NMR would provide information on the number and chemical environment of the hydrogen atoms. The chemical shifts, integration values, and coupling patterns of the signals would allow for the assignment of protons in the aromatic, dihydro, and acetic acid moieties.

¹³C NMR would reveal the number of unique carbon atoms and their electronic environments.

2D NMR experiments would be used to establish the connectivity between atoms. For instance, a COSY spectrum would show correlations between coupled protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for the complete and unambiguous assignment of the molecular skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. For this compound (C₁₃H₁₂O₃, Molecular Weight: 216.23 g/mol ), high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition.

Electrospray ionization (ESI) is a common soft ionization technique for polar molecules like carboxylic acids, and it would likely be used in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 215.2. Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern would provide valuable information for structural confirmation, for example, the loss of the acetic acid side chain.

UV-Vis and Fluorescence Spectroscopy for Probing Electronic Transitions and Interactions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. The UV-Vis spectrum of this compound would show absorption bands corresponding to the π-π* electronic transitions within the aromatic system of the oxa-s-indacene core. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic properties of the chromophore.

If the compound is fluorescent, fluorescence spectroscopy can provide further insights. A fluorescence spectrum consists of an excitation spectrum and an emission spectrum. The emission spectrum is typically a mirror image of the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties of the molecule. These spectroscopic properties can be sensitive to the local environment, such as solvent polarity, which can be used to probe interactions of the molecule with its surroundings.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

| HPLC | Purity assessment, separation, isolation | Retention time, peak area (purity), separation of isomers |

| GC (with derivatization) | Analysis of volatile impurities or derivatives | Retention time, detection of volatile components |

| ¹H & ¹³C NMR | Structural elucidation | Chemical shift, coupling constants, integration (proton count) |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural confirmation | Atom connectivity, spatial relationships |

| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion mass, elemental composition (HRMS) |

| Tandem MS (MS/MS) | Structural fragmentation analysis | Fragmentation patterns, structural confirmation |

| UV-Vis Spectroscopy | Electronic properties | Absorption maxima (λmax), molar absorptivity (ε) |

| Fluorescence Spectroscopy | Emission properties | Excitation/emission wavelengths, quantum yield, lifetime |

Bioanalytical Method Development for Quantitative Analysis in Research Samples

The development of a reliable bioanalytical method is crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound in a research setting. For this compound, a robust method would involve meticulous optimization of sample preparation, chromatographic separation, and detection parameters to ensure accuracy, precision, and reproducibility.

The quantitative analysis of this compound in complex biological matrices necessitates a highly selective and sensitive analytical approach. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the technique of choice for this purpose. onlinepharmacytech.infob-ac.co.uk

Sample Preparation: The initial step in the bioanalytical workflow is the extraction of the analyte from the biological matrix. This is critical for removing interfering substances such as proteins and phospholipids (B1166683) that can suppress the ionization of the target compound in the mass spectrometer. Common extraction techniques applicable to this compound would include:

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. While efficient, it may result in a less clean extract compared to other methods.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. onlinepharmacytech.info The choice of solvent would be optimized based on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE offers a more selective extraction by utilizing a solid sorbent to retain the analyte while interferences are washed away. A reversed-phase sorbent (e.g., C18) would likely be effective for a compound with the aromatic and acidic characteristics of this compound.

Chromatographic Separation: Reversed-phase HPLC is the most probable chromatographic mode for separating this compound from endogenous matrix components. A C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic or acetic acid to control the ionization of the carboxylic acid group) and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development.

Mass Spectrometric Detection: Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity. mdpi.com For this compound, electrospray ionization (ESI) in the negative ion mode would be the most likely ionization technique, given the presence of the acidic carboxylic acid group. The optimization of MS parameters would involve selecting a precursor ion (the deprotonated molecule, [M-H]⁻) and one or more specific product ions generated through collision-induced dissociation.

A hypothetical set of parameters for an LC-MS/MS method for the quantification of this compound in rat plasma is presented in the table below.

| Parameter | Hypothetical Condition/Value |

|---|---|

| Analytical Instrument | HPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition | Specific to the compound (e.g., m/z [M-H]⁻ → product ion) |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version |

For instances where higher sensitivity is required or when an LC-MS/MS system is not available, derivatization of the carboxylic acid group of this compound can be employed to enhance its detectability, particularly by HPLC with fluorescence detection (HPLC-FLD). nih.govmdpi.com Pre-column derivatization involves reacting the analyte with a labeling reagent to form a fluorescent product. mdpi.comacademicjournals.org

A variety of fluorescent derivatization reagents are available for carboxylic acids. nih.govresearchgate.net These reagents typically react with the carboxyl group to form a highly fluorescent ester or amide. Some suitable classes of reagents include:

Coumarin-based reagents: These reagents, such as bromomethylcoumarins, react with carboxylic acids to produce intensely fluorescent derivatives.

Naphthalimide derivatives: Reagents like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) can react with carboxylic acid anions to yield highly fluorescent adducts. thermofisher.com

Benzofurazan derivatives: Reagents such as 4-nitro-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (NBD-APy) can be used to derivatize carboxylic acids, enabling sensitive fluorescence detection. rsc.org

The choice of derivatization reagent and reaction conditions would need to be carefully optimized to ensure a complete and reproducible reaction with minimal side products. An example of a potential derivatization strategy and the resulting analytical parameters are outlined in the table below.

| Parameter | Hypothetical Strategy/Condition |

|---|---|

| Derivatization Reagent | A fluorescent coumarin-based reagent |

| Reaction Conditions | Optimized temperature and time in the presence of a catalyst |

| Analytical Technique | Reversed-Phase HPLC with Fluorescence Detection |

| Excitation Wavelength (λex) | Dependent on the chosen fluorescent tag (e.g., ~365 nm) |

| Emission Wavelength (λem) | Dependent on the chosen fluorescent tag (e.g., ~450 nm) |

| Expected Improvement | Significant enhancement in the limit of detection (LOD) and limit of quantification (LOQ) |

Future Directions and Unexplored Research Avenues for 6,7 Dihydro 5h 1 Oxa S Indacen 3 Yl Acetic Acid

Development of Advanced Chemical Probes and Tools for Biological Research

The unique architecture of (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid makes it an intriguing candidate for the development of sophisticated chemical probes. By incorporating fluorescent tags, biotin (B1667282) moieties, or photo-cross-linking groups onto the core structure, researchers could create powerful tools to investigate complex biological systems. These functionalized derivatives could be employed to identify and characterize novel protein targets, elucidate enzymatic mechanisms, and visualize molecular interactions within living cells. The development of such probes would be invaluable for advancing our understanding of cellular signaling pathways and disease pathogenesis.

Integration with Systems Biology and Omics Approaches for Comprehensive Understanding

To gain a holistic view of the biological effects of this compound and its derivatives, integration with systems biology and multi-omics approaches will be essential. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive molecular profiles of cells or organisms treated with these compounds. This integrated approach can reveal global changes in gene expression, protein abundance, and metabolic fluxes, providing a deeper understanding of the compound's mechanism of action, identifying potential off-target effects, and uncovering novel therapeutic applications.

Investigation of Novel Biological Pathways and Targets (Pre-clinical Discovery)

The core scaffold of this compound bears some resemblance to structures found in compounds targeting the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases. nih.gov This suggests a potential avenue for pre-clinical discovery, investigating the activity of this compound and its analogues as modulators of this pathway. High-throughput screening campaigns could be initiated to assess its efficacy against a broad range of biological targets, potentially uncovering unexpected activities and opening up new therapeutic possibilities for conditions ranging from autoimmune disorders to neurodegenerative diseases.

Material Science Applications (if applicable to the scaffold's electronic properties)

The fused-ring system of the s-indacene (B1235719) core, which contains delocalized π-electrons, suggests that this compound and its derivatives may possess interesting electronic and photophysical properties. These characteristics could be harnessed for applications in material science. For instance, these compounds could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as fluorescent sensors for the detection of specific ions or molecules. Further investigation into the synthesis of polymeric materials derived from this scaffold could also lead to the development of novel materials with unique optical and electronic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6,7-Dihydro-5H-1-oxa-s-indacen-3-yl)-acetic acid, and what methodological considerations ensure reproducibility?

- Methodology : Reflux methods using acetic acid and sodium acetate (common in indole/acetic acid derivatives) can be adapted. For example, highlights refluxing with sodium acetate in acetic acid for 3–5 hours to crystallize analogous compounds, followed by recrystallization from DMF/acetic acid . also describes cyclization steps for structurally related indanones, suggesting inert atmospheres and controlled temperature gradients to minimize side reactions .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology : High-performance liquid chromatography (HPLC) (≥97% purity criteria, as in ), nuclear magnetic resonance (NMR) for stereochemical confirmation, and mass spectrometry for molecular weight validation . emphasizes proximate chemical analyses (e.g., total phenolic compounds) for functional group identification, applicable to acetic acid derivatives .

Q. What safety protocols are recommended for handling this compound based on its GHS classification?

- Methodology : While direct GHS data for the compound is unavailable, and recommend:

- Respiratory protection : Use NIOSH-approved respirators if aerosolization occurs.

- Skin/eye protection : Nitrile gloves and safety goggles compliant with ANSI standards.

- Storage : Seal containers under argon to prevent oxidation, as suggested for similar labile indenyl acetic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological or biochemical data for this compound?

- Methodology : Apply ’s framework: Critically analyze prior studies for methodological gaps (e.g., solvent choice impacting solubility assays). Use ’s theoretical approach to align experimental design with mechanistic hypotheses (e.g., linking receptor-binding assays to molecular docking studies) .

Q. What experimental designs are suitable for assessing stability under varying pH, temperature, and light conditions?

- Methodology : Adopt split-plot designs (as in ) to test stability across multiple variables. For example:

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or LC-MS.

- Photolysis : Expose to UV light (254 nm) and analyze by HPLC .

Q. How can ecological risk assessments be integrated into studies of this compound’s environmental fate?

- Methodology : Follow ’s Project INCHEMBIOL framework:

Abiotic studies : Measure soil/water partitioning coefficients (log Kow) and hydrolysis rates.

Biotic studies : Use microcosm assays to evaluate toxicity in model organisms (e.g., Daphnia magna) .

Q. What theoretical frameworks guide the study of this compound’s interaction with biological targets?

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., methyl groups on the indacene ring) with bioactivity.

- Molecular dynamics simulations : Predict binding affinities for enzymes like cyclooxygenase .

Q. How can researchers address methodological challenges in quantifying low-concentration metabolites of this compound?

- Methodology : Combine traditional field methods (e.g., solid-phase extraction) with modern techniques like tandem mass spectrometry (MS/MS). emphasizes balancing cabinet methods (e.g., computational modeling) with empirical validation to reduce false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.